3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
3-(4-Chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazin derivative featuring a fused tricyclic core structure with a 4-chlorophenyl group at position 3 and a 3-morpholinopropyl chain at position 7. The morpholinopropyl substituent in this compound suggests enhanced solubility and bioavailability compared to simpler analogs, while the chlorophenyl group may contribute to target-binding affinity via hydrophobic interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c25-19-5-2-17(3-6-19)20-14-18-4-7-22-21(23(18)31-24(20)28)15-27(16-30-22)9-1-8-26-10-12-29-13-11-26/h2-7,14H,1,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFTZUFYAKHFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=C(C=C5)Cl)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.
- Molecular Formula : C24H25ClN2O4
- Molecular Weight : 440.92 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate a chlorophenyl moiety and a morpholinopropyl side chain into the chromeno[8,7-e][1,3]oxazine framework. The detailed synthetic pathways often include the use of various catalysts and reagents to ensure high yield and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Kinase Inhibition
The compound is hypothesized to act as a kinase inhibitor. Kinases play vital roles in cell signaling and are often implicated in cancer. Preliminary data indicate that compounds with similar structures can inhibit specific kinases like AKT2/PKBβ with low micromolar activity . This suggests that the compound may also exhibit similar inhibitory effects.
Neuroprotective Effects
Given the presence of the morpholine moiety, which is often associated with neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds with morpholine structures have been studied for their ability to mitigate neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
A review of literature reveals several case studies relevant to the biological activity of related compounds:
- In Vitro Studies on Glioma Cells :
- Kinase Profiling :
- Binding Affinity Studies :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several chromeno-heterocycles and morpholine-containing derivatives. Key comparisons include:
Key Observations :
- The chromeno-oxazin core is shared with compounds 4b () and Fig. 17 (), but substituent variations significantly alter properties. For example, the target’s morpholinopropyl chain may improve solubility compared to 4b’s hydroxypentyl group .
Physicochemical and Spectroscopic Properties
- Target Compound vs. 9b (): 9b (molecular weight 405.87 g/mol) has a morpholine ring but lacks the chromeno-oxazin scaffold. Its IR spectrum shows a strong ketone C=O stretch at 1651 cm⁻¹, absent in the target compound, which instead exhibits oxazin-related C-O-C stretches . The target’s 3-morpholinopropyl chain introduces additional CH₂ groups, likely resulting in distinct ^1H-NMR signals (e.g., δ 1.5–2.5 ppm for aliphatic protons) compared to 9b’s simpler morpholine signals (δ 3.46–3.67 ppm) .
- Target vs. 4b (): 4b’s hydroxypentyl group contributes to hydrogen bonding (IR ~3491 cm⁻¹), whereas the target’s morpholinopropyl chain may exhibit weaker polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
